Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate is an organic compound with the molecular formula C14H17NO2Si This compound is known for its unique structural features, which include a cyano group, a dimethyl(phenyl)silyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with dimethyl(phenyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial production may involve the use of more robust purification techniques such as recrystallization and distillation to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The cyano group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include amides, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various nucleophilic addition reactions. The dimethyl(phenyl)silyl group can enhance the compound’s stability and reactivity by providing steric protection and electronic effects. These interactions contribute to the compound’s overall reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(thiophen-2-yl)acrylate: This compound has a similar structure but contains a thiophene ring instead of a dimethyl(phenyl)silyl group.
Ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate: This compound has a methoxyphenyl group instead of a dimethyl(phenyl)silyl group.
Uniqueness
Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate is unique due to the presence of the dimethyl(phenyl)silyl group, which imparts distinct electronic and steric properties. This makes the compound more stable and reactive compared to its analogs, allowing for a wider range of chemical transformations and applications .
Properties
CAS No. |
561063-93-2 |
---|---|
Molecular Formula |
C14H17NO2Si |
Molecular Weight |
259.37 g/mol |
IUPAC Name |
ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate |
InChI |
InChI=1S/C14H17NO2Si/c1-4-17-14(16)12(10-15)11-18(2,3)13-8-6-5-7-9-13/h5-9,11H,4H2,1-3H3 |
InChI Key |
LZTKJMGYFLXWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C[Si](C)(C)C1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.